5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of this compound involves the use of pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Scientific Research Applications
Synthesis and Biological Evaluation
5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide is a compound that has been explored in various synthetic and biological contexts due to its unique chemical structure. Research efforts have focused on synthesizing novel heterocyclic compounds derived from similar core structures, evaluating their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and anti-5-lipoxygenase agents. These studies highlight the versatility of thiophene-carboxamide derivatives in medicinal chemistry, offering insights into their mechanism of action and therapeutic potential.
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds, including thiophene-carboxamide derivatives, have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These compounds demonstrated significant COX-2 selectivity, analgesic protection, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac, suggesting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity : The synthesis of new pyridothienopyrimidines and their evaluation for antimicrobial activities reveal the potential of thiophene-carboxamide derivatives in combating microbial infections. These compounds exhibit a broad spectrum of antimicrobial efficacy, underscoring their importance in addressing resistance to conventional antibiotics (Abdel-rahman et al., 2002).
Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives derived from similar structural frameworks have shown promise as anticancer and anti-5-lipoxygenase agents. These compounds were tested against various cancer cell lines and evaluated for their 5-lipoxygenase inhibition, showcasing their potential in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).
Future Directions
The future directions for this compound could involve further optimization of the synthesis process, detailed characterization of its physical and chemical properties, and extensive testing of its biological activity. Additionally, the development of new compounds with similar structures could be explored .
Mechanism of Action
Mode of Action
The compound interacts with its targets by inhibiting the electron transport process in the mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death . The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, specifically the mitochondrial complex I . This disruption in the electron transport chain leads to a decrease in ATP production, causing energy deprivation and ultimately cell death .
Result of Action
The result of the compound’s action is the disruption of the normal energy production in the cell, leading to cell death . This makes the compound effective as a fungicide, as it can kill the fungal cells by disrupting their energy production .
Action Environment
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4OS/c16-12-2-1-10(25-12)14(24)22-9-3-5-23(6-4-9)13-7-11(15(17,18)19)20-8-21-13/h1-2,7-9H,3-6H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGBOFNNGXZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.